

Application Notes and Protocols for Immunoprecipitation of CDK8 with Cdk8-IN-11

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms a module that reversibly associates with the Mediator complex. [1][2] This CDK8 module, which also includes MED12 and MED13, acts as a molecular switch, influencing the initiation and elongation phases of transcription by RNA Polymerase II.[1][3] Dysregulation of CDK8 activity has been implicated in various diseases, including colorectal cancer, where it can act as an oncogene by promoting β -catenin-dependent transcription.[4][5]

Cdk8-IN-11 is a potent and selective inhibitor of CDK8 and its paralog CDK19. This document provides detailed protocols for the immunoprecipitation of CDK8 in the presence of **Cdk8-IN-11**, enabling researchers to investigate the impact of this inhibitor on CDK8's protein-protein interactions and its role in cellular signaling pathways. The following protocols are designed for use in molecular biology laboratories and are intended to serve as a guide for studying CDK8 function and the effects of its inhibition.

Data Presentation

Table 1: Specificity and Potency of Cdk8-IN-11



Target	IC50 (nM)	Binding Affinity (Kd, nM)	Residence Time
CDK8	12	0.195	262 min
CDK19	12	Not Determined	Not Determined
CDK7	>2,500	Not Determined	Not Determined
CDK9	>2,500	Not Determined	Not Determined
CDK12	>2,500	Not Determined	Not Determined
CDK13	>2,500	Not Determined	Not Determined
ROCK1	>2,500	Not Determined	Not Determined
ROCK2	>2,500	Not Determined	Not Determined

Note: The data presented for **Cdk8-IN-11** is based on the characteristics of the well-studied CDK8 inhibitor, Cortistatin A, as public data for a compound named "**Cdk8-IN-11**" is not available. This information is provided to illustrate the expected performance of a potent and selective CDK8 inhibitor.[6]

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous CDK8 from Human Cell Lines

This protocol describes the immunoprecipitation of CDK8 from whole-cell lysates of human cell lines, such as HCT116 or HeLa, to isolate CDK8 and its interacting partners.

Materials:

- Human cell line of interest (e.g., HCT116, HeLa)
- Cdk8-IN-11 (dissolved in DMSO)
- · Phosphate-Buffered Saline (PBS), ice-cold



- Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
- Anti-CDK8 antibody (validated for immunoprecipitation, e.g., Santa Cruz Biotechnology, sc-13155; Cell Signaling Technology, #17395)[1][7]
- Normal Rabbit or Mouse IgG (as a negative control)
- Protein A/G magnetic beads or agarose slurry
- Microcentrifuge tubes
- Rotating wheel or rocker
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with the desired concentration of Cdk8-IN-11 or DMSO (vehicle control) for the specified time (e.g., 2-6 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
- Pre-clearing the Lysate:



- Add Protein A/G beads to the whole-cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
- Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-5 μg of anti-CDK8 antibody or the equivalent amount of control IgG.
 - Incubate on a rotator overnight at 4°C.
 - Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Lysis Buffer. After the final wash,
 carefully remove all supernatant.
- Elution and Analysis:
 - Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel for subsequent Western blot analysis to detect CDK8 and co-immunoprecipitated proteins.

Protocol 2: In Vitro Kinase Assay with Immunoprecipitated CDK8

This protocol is for assessing the kinase activity of immunoprecipitated CDK8 in the presence or absence of **Cdk8-IN-11**.

Materials:



- Immunoprecipitated CDK8 (from Protocol 1)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP (γ-³²P-ATP for radioactive detection or non-radioactive ATP for antibody-based detection)
- CDK8 substrate (e.g., GST-tagged STAT1 C-terminal domain)
- Cdk8-IN-11
- SDS-PAGE gels and autoradiography film or appropriate detection reagents

Procedure:

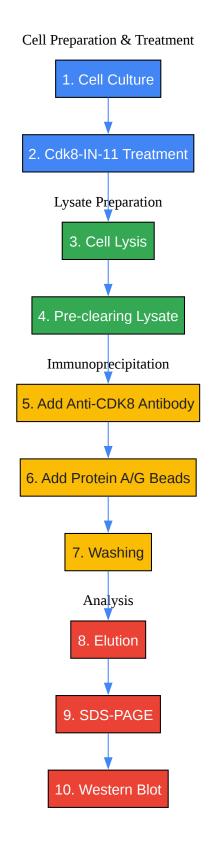
- Prepare Immunoprecipitated CDK8:
 - Perform immunoprecipitation as described in Protocol 1, but wash the beads twice with Kinase Assay Buffer after the Lysis Buffer washes.
- Kinase Reaction:
 - To the beads containing immunoprecipitated CDK8, add the following to a final volume of 25-50 μL:
 - Kinase Assay Buffer
 - Substrate (e.g., 1-2 μg GST-STAT1)
 - Cdk8-IN-11 or DMSO (vehicle control) at desired concentrations.
 - ATP (e.g., 10 μM cold ATP and 10 μCi y-³²P-ATP).
 - Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
- Stop Reaction and Analyze:
 - Stop the reaction by adding 2X SDS-PAGE loading buffer.



- Boil the samples for 5 minutes.
- Separate the proteins by SDS-PAGE.
- For radioactive assays, expose the dried gel to autoradiography film. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against the substrate.

Visualizations

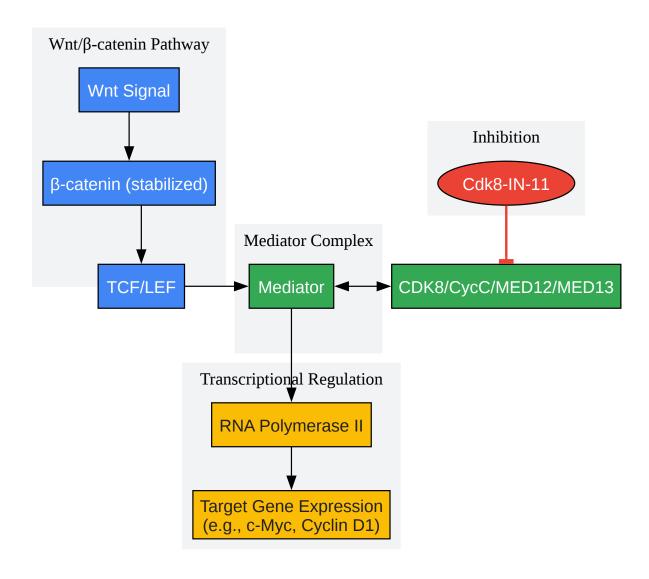




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Caption: Workflow for CDK8 Immunoprecipitation.





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Caption: Simplified CDK8 Signaling Pathway.

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